Product packaging for Boc-N-Me-Tyr-OH(Cat. No.:CAS No. 82038-34-4)

Boc-N-Me-Tyr-OH

Cat. No.: B019121
CAS No.: 82038-34-4
M. Wt: 295.33 g/mol
InChI Key: APVBZIOLJVJCLT-LBPRGKRZSA-N
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Description

Significance of N-Methylation in Peptide Chemistry and Biology

The incorporation of N-methylated amino acids into peptide sequences has profound implications for both their chemical behavior and biological function. N-methylation can increase conformational rigidity, which can be beneficial for optimizing receptor binding affinity and selectivity. researchgate.netresearchgate.netnih.govacs.org Furthermore, N-methylated peptides often exhibit enhanced resistance to enzymatic degradation by peptidases, leading to increased half-lives in biological systems and improved bioavailability. researchgate.netresearchgate.netnih.govresearchgate.netenamine.net This enhanced stability is particularly valuable in the development of peptide-based therapeutics. researchgate.netresearchgate.netnih.govenamine.net

Naturally occurring N-methylated peptides, such as cyclosporin (B1163) A and dactinomycin, demonstrate the therapeutic potential of this modification. researchgate.netenamine.net Cyclosporin A, for instance, is a successful immunosuppressant drug containing several N-methylated residues. researchgate.net Research has also explored the use of N-methylation in designing peptidomimetics with improved properties, including studies on N-methylated analogues of enkephalins for opioid receptor binding and peptides designed to inhibit β-amyloid aggregation in Alzheimer's disease research. researchgate.net

Overview of Protected Amino Acids as Building Blocks

In the chemical synthesis of peptides, particularly using solid-phase peptide synthesis (SPPS), the use of protected amino acids is essential. Amino acids possess multiple reactive functional groups (the α-amino group, the carboxyl group, and potentially reactive groups in the side chain) that can lead to undesirable side reactions like polymerization if left unprotected during the coupling steps. nih.govthermofisher.comaltabioscience.comomizzur.comiris-biotech.de

Protecting groups are temporary modifications that selectively block these reactive functionalities, ensuring that peptide bond formation occurs only between the desired carboxyl group of one amino acid and the α-amino group of the growing peptide chain. nih.govthermofisher.comaltabioscience.comiris-biotech.de Different protecting groups are employed for the α-amino group and the side chain functionalities, and their selective removal under specific chemical conditions (orthogonality) is crucial for controlled peptide elongation. nih.govthermofisher.comaltabioscience.comiris-biotech.de Protected amino acids serve as the fundamental building blocks, allowing for the stepwise and controlled assembly of the peptide chain on a solid support or in solution. thermofisher.comaltabioscience.commasterorganicchemistry.com

Historical Context of Boc-Protected Amino Acids in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group was one of the earliest and most widely used protecting groups for the α-amino function in peptide synthesis. masterorganicchemistry.comwikipedia.orgnumberanalytics.comamericanpeptidesociety.orgnih.govthermofisher.com Introduced in the 1960s, the Boc group played a pivotal role in the development of solid-phase peptide synthesis by Robert Merrifield, a contribution for which he was awarded the Nobel Prize. masterorganicchemistry.comnumberanalytics.comnih.govpeptide.com

The Boc strategy, also known as Boc/Benzyl (B1604629) (Boc/Bzl) SPPS, utilizes an acid-labile Boc group for temporary N-terminal protection and typically benzyl-based groups for permanent side-chain protection. masterorganicchemistry.comwikipedia.orgamericanpeptidesociety.orgnih.goviris-biotech.de The Boc group is removed using moderate acids like trifluoroacetic acid (TFA) after each coupling step, allowing the next protected amino acid to be coupled. thermofisher.commasterorganicchemistry.comwikipedia.orgamericanpeptidesociety.orgnih.gov The peptide chain is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using strong acids, traditionally anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.comwikipedia.orgnih.govpeptide.com While the Boc strategy requires harsher deprotection conditions compared to the later-developed Fmoc strategy, it remains valuable in certain applications, particularly for the synthesis of peptides prone to aggregation or containing base-sensitive moieties. wikipedia.orgamericanpeptidesociety.orgiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B019121 Boc-N-Me-Tyr-OH CAS No. 82038-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVBZIOLJVJCLT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427193
Record name Boc-N-Me-Tyr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82038-34-4
Record name Boc-N-Me-Tyr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Boc N Me Tyr Oh As a Building Block

Chirality and Stereochemistry of Boc-N-Me-L-Tyr-OH and Boc-N-Me-D-Tyr-OH

Tyrosine, the parent amino acid, possesses a chiral center at the alpha-carbon, leading to two enantiomers: L-tyrosine and D-tyrosine. Consequently, this compound also exists as two stereoisomers: Boc-N-Me-L-Tyr-OH and Boc-N-Me-D-Tyr-OH.

Boc-N-Me-L-Tyr-OH has the (S) configuration at the alpha-carbon, consistent with the stereochemistry of most amino acids found in naturally occurring proteins. Its IUPAC name is (2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid americanelements.comamericanelements.com. The PubChem CID for Boc-N-Me-L-Tyr-OH is 7019889 americanelements.comamericanelements.com.

Boc-N-Me-D-Tyr-OH, on the other hand, has the (R) configuration at the alpha-carbon. While less common in natural peptides, D-amino acids, including D-tyrosine derivatives, are sometimes incorporated into synthetic peptides to confer desirable properties such as increased metabolic stability dovepress.com. A related compound, Boc-O-methyl-D-tyrosine, has a PubChem CID of 7017908 fishersci.com.

Influence of Boc Protecting Group on Reactivity and Selectivity in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS) sigmaaldrich.comsigmaaldrich.compeptide.com. Its primary function is to protect the alpha-amino group of an amino acid building block, preventing unwanted reactions, such as polymerization, during the coupling steps peptide.com.

The Boc group is acid-labile, meaning it can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) peptide.commdpi.com. This acid lability allows for the stepwise elongation of the peptide chain on a solid support. After coupling a Boc-protected amino acid, the Boc group is removed to expose the free amine, which is then ready to react with the carboxyl group of the next protected amino acid in the sequence peptide.com.

In the context of this compound, the Boc group serves this protective function during peptide synthesis. The presence of the Boc group influences the reactivity by masking the nucleophilic character of the secondary amine (due to the N-methyl modification). This controlled reactivity is essential for the directed formation of peptide bonds.

While the Boc/Benzyl (Bzl) protection scheme is widely used, it's not a truly orthogonal scheme because both Boc and benzyl-based side-chain protecting groups are acid-labile peptide.com. However, the Boc group is removed under milder acidic conditions (e.g., 50% TFA in DCM) compared to the stronger acids required for benzyl-based groups (e.g., HF or TFMSA) peptide.com. This difference in lability allows for their differential removal.

A potential side reaction during Boc deprotection is the formation of tert-butyl carbonium ions, which can react with certain amino acid residues like tryptophan, cysteine, or methionine, leading to undesired side products peptide.com. Scavengers, such as dithioethane (DTE), are often added during cleavage to mitigate this issue peptide.com.

The Boc group's influence on selectivity lies in its ability to allow for the selective coupling of the carboxyl group to the deprotected amine, minimizing side reactions at the amino terminus during peptide chain elongation.

Role of N-Methyl and Tyrosine Side Chain Modifications in Research Applications

The N-methyl modification and the tyrosine side chain in this compound play significant roles in the properties and applications of peptides incorporating this residue.

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a common modification found in natural bioactive peptides and is increasingly used in synthetic peptide design acs.orgresearchgate.net. This modification can significantly impact the peptide's characteristics.

The tyrosine side chain, a para-hydroxyphenyl group, is a key functional moiety. The hydroxyl group can undergo various modifications and participates in interactions that are critical for peptide function and receptor binding rsc.orgnih.gov.

Impact on Conformational Dynamics in Peptide Systems

The influence of N-methylation on conformation can depend on the chirality of the surrounding amino acid residues researchgate.net. Homochiral sequences incorporating N-methylated residues may show a strong preference for specific folded conformations, such as the βVI-folded conformation with a cis amide bond researchgate.net. In contrast, heterochiral sequences might be less affected and retain a trans amide bond configuration researchgate.net.

Reduced backbone flexibility due to N-methylation has been suggested as a principal cause for enhanced selectivity among different receptor subtypes in some cases researchgate.net. By limiting the range of accessible conformations, N-methylated peptides may present a more defined structure for receptor interaction.

The tyrosine side chain also contributes to conformational dynamics through interactions such as hydrogen bonding involving the phenolic hydroxyl group and pi-pi interactions involving the aromatic ring. Modifications to the tyrosine side chain, such as O-methylation (as in Boc-Tyr(Me)-OH), can alter these interactions and further influence peptide conformation peptide.com.

Modulation of Receptor Binding Affinity and Selectivity in Biological Systems

The N-methyl modification and the tyrosine side chain are critical determinants of how peptides interact with biological targets, particularly receptors.

N-methylation can enhance the activity and selectivity towards receptor subtypes researchgate.net. This is likely due to the conformational constraints introduced by the methyl group, which can pre-dispose the peptide to adopt a conformation favorable for binding to a specific receptor subtype researchgate.net. Additionally, N-methylation can increase the hydrophobicity of the peptide, potentially influencing its membrane permeability and interaction with receptor binding pockets researchgate.net.

The tyrosine side chain is frequently involved in direct interactions with receptor binding sites, including hydrogen bonding and aromatic interactions. Modifications to the tyrosine residue can significantly modulate receptor binding affinity and selectivity frontiersin.orgresearchgate.netresearchgate.net. For example, substituting tyrosine with modified tyrosine analogs, such as 2',6'-dimethyltyrosine (Dmt), has been shown to impact binding affinity and selectivity for opioid receptors researchgate.netresearchgate.netnih.gov. Studies on neurotensin (B549771) analogs have also indicated that the tyrosine residue at specific positions is key for determining receptor selectivity frontiersin.org.

The position of the modified tyrosine residue within a peptide sequence is also important. For instance, the N-terminal tyrosine residue in opioid peptides is often a critical determinant of their activity and interaction with opioid receptor types researchgate.netnih.gov.

Research findings highlight that modifications to the tyrosine side chain, such as the addition of electron-donating groups, can contribute to the biological activity, as seen with the antioxidant activity of the Dmt residue in some peptides researchgate.net.

The interplay between the conformational effects of N-methylation and the specific interactions mediated by the tyrosine side chain allows for fine-tuning the biological activity and receptor targeting of peptides incorporating this compound or related modified tyrosine derivatives.

Here is a data table summarizing some properties of Boc-N-Me-L-Tyr-OH based on the search results:

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅ americanelements.comamericanelements.com
Molecular Weight295.33 americanelements.comamericanelements.com
IUPAC Name(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid americanelements.comamericanelements.com
PubChem CID7019889 americanelements.comamericanelements.com
AppearanceWhite powder americanelements.comamericanelements.com
Boiling Point626.2 °C at 760 mmHg americanelements.comamericanelements.com
Density1.22 americanelements.comamericanelements.com

Here is a data table summarizing some properties of Boc-O-methyl-L-tyrosine (a related compound with O-methylation instead of N-methylation):

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅ nih.govsigmaaldrich.com
Molecular Weight295.33 g/mol nih.govsigmaaldrich.com
IUPAC Name(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid nih.gov
PubChem CID2762280 nih.gov
Appearancesolid (white to slight yellow to beige powder) sigmaaldrich.comsigmaaldrich.com
Melting Point100-104 °C (lit.) sigmaaldrich.com
Optical Activity[α]²²/D +51°, c = 1 in chloroform sigmaaldrich.com

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Boc-N-Me-Tyr-OH and its Derivatives

The stereoselective synthesis of this compound and its derivatives is crucial to maintain the desired L-configuration of the tyrosine residue. Stereoselective methods aim to produce a single enantiomer or diastereomer with high purity. While general methods for synthesizing N-methyl amino acids exist, achieving high stereoselectivity, especially when creating new chiral centers or modifying existing ones, requires careful control of reaction conditions and the use of chiral auxiliaries or catalysts. google.comgoogle.comresearchgate.net

Preparation of Boc-Amino Acids and N-Methylation Strategies

The synthesis of Boc-protected amino acids is a fundamental step in Boc-based peptide synthesis. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, under either aqueous or anhydrous conditions. organic-chemistry.org Other reagents like Boc-ONH₂ and Boc-N₃ can also be used. organic-chemistry.org This reaction effectively protects the alpha-amino group as a tert-butyl carbamate.

N-methylation of amino acids and their derivatives can be achieved through various methods. A common approach involves using methyl iodide as the methylating agent. acs.org Another efficient and practical method utilizes dimethyl sulfate (B86663) in the presence of sodium hydride and a catalytic amount of water. acs.org The reaction of water with sodium hydride generates highly reactive dry sodium hydroxide, which accelerates the N-methylation rate. acs.org Reductive methylation of amino groups on the solid phase is another strategy, where a temporary protecting group like 4,4'-dimethoxydityl (Dmd) is introduced, followed by methylation with formaldehyde (B43269) and sodium cyanoborohydride. nih.gov After removal of the Dmd group, the methylated amino acid is ready for further coupling. nih.gov

Protecting Group Strategies for the Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group of tyrosine is nucleophilic and can participate in undesired side reactions during peptide synthesis, such as O-acylation or alkylation of the aromatic ring. researchgate.net Therefore, it is often necessary to protect this functional group. Various protecting groups have been employed, offering different lability and orthogonality to the Boc group.

Commonly used protecting groups for the tyrosine phenolic hydroxyl group include:

O-Benzyl (O-Bzl): The benzyl (B1604629) group is a widely used protecting group for hydroxyls and is typically removed by hydrogenolysis. wikipedia.orguwindsor.ca However, in the case of tyrosine, benzyl protection can lead to the formation of 3-benzyl tyrosine as a side product during acidolytic deprotection, although this can be mitigated by using scavengers or alternative protecting groups. google.com

O-Methyl (O-Me): The methyl group is generally more robust than the benzyl group and is often the "last" protecting group to be removed. uwindsor.ca O-methylation of tyrosine can be achieved through methods like the Williamson ether synthesis. uwindsor.cacaltech.edu Boc-Tyr(Me)-OH is a commercially available protected tyrosine derivative used in peptide synthesis. sigmaaldrich.compeptide.com

O-2,6-dichlorobenzyl (O-2,6-diCl-Bzl): This group offers increased acid stability compared to the O-benzyl group and can help control side reactions during deprotection. google.com Boc-N-Me-Tyr(2,6-dichloro-Bzl)-OH is an example of a derivative utilizing this protecting group. chemicalbook.com

O-cyclohexyl (O-Chx): The cyclohexyl group is another option for protecting the phenolic hydroxyl of tyrosine. An efficient synthesis of Boc-Tyr(Chx)-OH involves treating Boc-Tyr-OH with NaH and then with 3-bromocyclohexene, followed by hydrogenation. nih.gov This method is considered convenient for practical use. nih.gov

Synthesis of Dicyclohexylammonium (B1228976) Salts for Enhanced Solubility and Stability

Amino acids and protected amino acids, including this compound, can exist as zwitterions or in salt forms. The dicyclohexylammonium (DCHA) salt of this compound (this compound·DCHA) is frequently encountered and utilized in peptide synthesis. chempep.comebricmall.compeptide.com Forming the DCHA salt can enhance the solubility and stability of the compound, facilitating handling and purification. The salt is typically formed by reacting the protected amino acid with dicyclohexylamine.

Table 1 provides information on this compound and its DCHA salt, including their chemical formulas and PubChem CIDs.

CompoundChemical FormulaPubChem CID
This compoundC₁₅H₂₁NO₅7019889
This compound·DCHAC₂₇H₄₄N₂O₅46735204

Microwave-Assisted Synthesis Approaches for Tyrosine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as accelerated reaction rates, increased yields, and improved product purity under milder conditions compared to conventional heating. mdpi.com Microwave-assisted synthesis approaches have been explored for the synthesis of various tyrosine derivatives. For instance, microwave irradiation has been used in Claisen rearrangement reactions involving tyrosine derivatives. tandfonline.comtandfonline.comresearchgate.net While direct microwave-assisted synthesis specifically of this compound may not be extensively documented in the provided snippets, the successful application of microwave technology to the synthesis of other amino acid and tyrosine derivatives suggests its potential in optimizing specific steps within the synthesis route of this compound or its precursors. mdpi.comresearchgate.net Microwave irradiation has also been shown to assist in the deprotection of secondary Boc-protected amino compounds under mild basic conditions. researchgate.net

Advanced Coupling Reactions and Reagents in Peptide Synthesis Incorporating this compound

Incorporating N-methylated and protected amino acids like this compound into peptide chains requires efficient and reliable coupling reactions. Peptide bond formation involves the coupling of the carboxyl group of one amino acid to the amino group of another, typically with the aid of coupling reagents to activate the carboxyl group.

Various coupling reagents and methodologies are employed in peptide synthesis. Common coupling reagents include carbodiimides (e.g., DCC, DIC), activated esters, and phosphonium (B103445) or aminium salts (e.g., HATU, HBTU). biosynth.com These reagents facilitate the formation of the amide bond while minimizing side reactions such as racemization.

When incorporating this compound, the coupling reaction involves the activation of the carboxyl group of this compound (or a preceding protected amino acid) and its reaction with the deprotected amino group of the growing peptide chain. The choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and maintain the stereointegrity of the amino acids.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is particularly useful in Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com SPPS, pioneered by Merrifield, allows for the rapid and efficient synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin). google.com

In Boc-based SPPS, the Boc group is used as the temporary Nα-protecting group, which is removed using acid (typically trifluoroacetic acid, TFA) in each coupling cycle to expose the amino group for the next amino acid addition. organic-chemistry.orgrsc.org this compound, with its Boc protection and N-methylation, is a suitable building block for this strategy. sigmaaldrich.com The permanent side-chain protecting groups (like those on the tyrosine phenolic hydroxyl) and the link to the resin are stable to the acidic conditions used for Boc removal but are cleaved at the end of the synthesis using stronger acidic conditions (e.g., HF or a cocktail containing TFA and scavengers). organic-chemistry.orggoogle.com

The incorporation of N-methylated amino acids like this compound in SPPS can present challenges, such as potential difficulties in coupling efficiency or side reactions. However, optimized protocols and the use of appropriate coupling reagents and reaction conditions have been developed to address these issues, allowing for the successful synthesis of peptides containing N-methylated residues. nih.gov

Table 2 provides a simplified overview of a typical coupling step in Boc-based SPPS involving this compound.

StepReagents/ConditionsOutcome
Deprotection TFA (e.g., 30-50% in DCM)Removal of Boc group from the terminal amino
Washing DCM, DMFRemoval of TFA and by-products
Neutralization DIPEA or other base in DMFGeneration of free amino group
Washing DMFRemoval of excess base
Coupling This compound, Coupling Reagent (e.g., HATU), BaseFormation of peptide bond with this compound
Washing DMF, DCMRemoval of excess reagents and by-products

This stepwise approach allows for the controlled and sequential addition of amino acids, including modified ones like this compound, to synthesize complex peptide sequences.

Solution-Phase Peptide Synthesis (SPPS) Applications

While solid-phase peptide synthesis (SPPS) is widely used, this compound can also be incorporated into peptides using solution-phase methods. Solution-phase synthesis allows for greater flexibility in scale and purification strategies compared to SPPS in certain cases. The Boc group on the nitrogen atom serves as a protecting group during the coupling steps in solution-phase synthesis.

Use of Carbodiimides and Other Coupling Agents

Carbodiimides are frequently employed coupling agents in the synthesis of peptides involving amino acids like this compound. Common carbodiimides include N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC). wikipedia.orgfishersci.cawikipedia.orgfishersci.finih.govadvancedchemtech.comuni.lu These reagents facilitate the formation of an activated intermediate with the carboxylic acid group of one amino acid, which is then susceptible to nucleophilic attack by the amine group of the incoming amino acid. wikipedia.org

Other coupling agents and additives are also used to enhance reaction efficiency and minimize side reactions, such as racemization. These can include activating agents like HATU and coupling additives like Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt). fishersci.comnih.govwikidata.orgsigmaaldrich.comnih.gov The choice of coupling agent and conditions depends on the specific peptide sequence, scale, and desired purity.

Strategic Deprotection Methods for Boc and Tyrosine Protecting Groups

The Boc group is a widely used protecting group in peptide synthesis due to its relative stability to a range of reaction conditions and its facile cleavage under acidic conditions. cenmed.comfishersci.cauni.luuni.lu Deprotection of the Boc group from this compound is typically achieved using strong acids. Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, often used in a solution with dichloromethane. fishersci.befishersci.beciteab.comnih.govnih.gov Hydrogen chloride (HCl), either as a gas or in solution (e.g., in organic solvents like diethyl ether or dioxane), can also be used for Boc removal. fishersci.seflybase.orgnih.govfishersci.finih.gov

The phenolic hydroxyl group of the tyrosine side chain in this compound may also require protection during peptide synthesis or derivatization steps to prevent unwanted side reactions. Common protecting groups for the tyrosine hydroxyl include benzyl, tert-butyl, and 2-bromobenzyloxycarbonyl groups. The removal of these tyrosine protecting groups requires specific conditions that are orthogonal to the Boc deprotection. For instance, benzyl and 2-bromobenzyloxycarbonyl ethers are typically removed by hydrogenation or strong acids like trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers. Tert-butyl ethers are generally cleaved by TFA, similar to the Boc group, but often require higher concentrations or longer reaction times.

Selective Cleavage and Functionalization

Scavengers, such as anisole (B1667542) or thioanisole, are often included during acid-mediated deprotection to react with the released carbocations and prevent them from alkylating sensitive amino acid residues, particularly the tyrosine ring. wikipedia.orgwikipedia.orgfishersci.cathegoodscentscompany.comthegoodscentscompany.comfishersci.nowikipedia.orgnih.govfishersci.cawikipedia.org Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used in combination with TFA for efficient Boc deprotection, sometimes offering milder conditions or faster reaction times. fishersci.cawikidata.orgcenmed.comindiamart.comuni.lu

Derivatization of this compound for Specialized Research Applications

This compound serves as a versatile precursor for the synthesis of various analogs and peptidomimetic structures, enabling specialized research applications.

Synthesis of Analogs with Modified Aromatic Rings

The phenolic hydroxyl group and the aromatic ring of the tyrosine residue in this compound provide sites for chemical modification. Analogs with modified aromatic rings can be synthesized to explore the impact of these changes on the biological activity or physical properties of peptides and peptidomimetics. Modifications might include halogenation, nitration, or the introduction of other substituents onto the phenyl ring to alter electron density or introduce steric bulk.

Incorporation into Peptidomimetic Structures

N-Methylated amino acids, such as N-methyltyrosine (derived from this compound after Boc deprotection), are frequently incorporated into peptidomimetics. americanelements.comamericanelements.com N-methylation can influence peptide conformation, increase resistance to enzymatic degradation, and improve cell permeability. The incorporation of this compound allows for the synthesis of peptidomimetics that mimic or modulate the activity of natural peptides containing tyrosine, with the added benefits conferred by N-methylation. These peptidomimetics find applications in drug discovery and the development of stable peptide-based therapeutics.

Applications in Peptide and Peptidomimetic Research

Development of Bioactive Peptides and Therapeutics

The use of Boc-N-Me-Tyr-OH and related N-methylated tyrosine derivatives is instrumental in the design and synthesis of a variety of bioactive peptides and potential therapeutic agents. The N-methylation can impact crucial properties such as receptor binding affinity and selectivity, as well as stability against enzymatic degradation. chemimpex.comcymitquimica.comchemimpex.com

Enzyme Inhibitors and Receptor Ligands

N-methylated amino acids are employed in the design of peptides intended to function as enzyme inhibitors and receptor ligands. chemimpex.comchemimpex.com The structural modifications introduced by N-methylation can influence the binding interactions between the peptide and its biological target, thereby affecting potency and selectivity. cymitquimica.com For instance, O-methyltyrosine, a related protected tyrosine derivative (incorporated using Boc-Tyr(Me)-OH), is a structural component found in potent vasopressin and oxytocin (B344502) antagonists, illustrating the utility of modified tyrosine residues in developing ligands for specific receptors. chemicalbook.comchemicalbook.inpeptide.com Boc-N-methyl-O-benzyl-L-tyrosine, another derivative, is also mentioned in the context of developing enzyme inhibitors and receptor ligands. chemimpex.com

Peptides Targeting Neurological Disorders

Research into therapeutics for neurological disorders often involves the design of peptides capable of interacting with targets in the central nervous system. N-methylated amino acids are explored in this area, partly due to their potential to influence the ability of peptides to cross the blood-brain barrier. chemimpex.comchemimpex.comchemimpex.comchemimpex.com The structural characteristics of compounds such as Boc-N-methyl-L-tyrosine dicyclohexylammonium (B1228976) salt are considered beneficial for developing compounds that may permeate the blood-brain barrier, suggesting potential applications in treating conditions like depression and anxiety. chemimpex.comchemimpex.com Boc-N-methyl-O-benzyl-L-tyrosine also finds application in pharmaceutical research focused on neurology. chemimpex.comchemimpex.com

Antifungal and Anthelmintic Peptides

N-methylation of amino acids in peptides has been investigated as a means to enhance antimicrobial properties, including activity against fungi and helminths. researchgate.netsphinxsai.comitmedicalteam.plnih.govujconline.net Studies have shown that N-methylated peptide analogs can exhibit potent anthelmintic and moderate antifungal activities. For example, an N-methylated analog of pseudostellarin-A, a cyclic pentapeptide incorporating (N-Me, O-Me)Tyr, demonstrated potent anthelmintic activity against Eudrilus eugenia and moderate antifungal activity. researchgate.netsphinxsai.com Another synthesized N-methylated cyclopeptide showed potent anthelmintic activity compared to mebendazole (B1676124) and moderate antifungal activity against Candida albicans. itmedicalteam.plujconline.net Furthermore, a synthesized N-methylated cyclopeptide exhibited antifungal activity against dermatophytes such as Trichophyton mentagrophytes and Microsporum audouinii. nih.gov These findings highlight the potential of incorporating N-methylated tyrosine derivatives into peptides for developing new antifungal and anthelmintic agents.

Opioid Peptidomimetics

N-methylated tyrosine derivatives are significant in the field of opioid peptidomimetics. Specifically, 2',6'-dimethyl-L-tyrosine (Dmt), an unnatural amino acid, is frequently used in the synthesis of synthetic opioid ligands and peptidomimetics. nih.govmdpi.comacs.org Opioid compounds containing Dmt at the N-terminus have often shown increased affinity and potency at opioid receptors, particularly the mu opioid receptor (MOR). nih.gov Boc-protected 2',6'-dimethyl-L-tyrosine is synthesized for the efficient production of these opioid peptidomimetics. nih.gov The use of Boc-Dmt in the synthesis of opioid/melanocortin peptidomimetics further underscores the importance of N-methylated tyrosine derivatives in this area. mdpi.com

Peptide-Based Therapeutics in Oncology

N-methylated tyrosine derivatives are also relevant in the development of peptide-based therapeutics for oncology. These modified amino acids are utilized in pharmaceutical research for designing targeted therapies and drug candidates aimed at cancer treatment. chemimpex.comchemimpex.com Boc-N-methyl-O-benzyl-L-tyrosine is specifically mentioned in the context of its application in oncology research. chemimpex.comchemimpex.com

Bioconjugation and Targeted Delivery Systems

Boc-protected amino acid derivatives, including those with N-methylated tyrosine, play a role in bioconjugation strategies for targeted drug delivery. These compounds can be used to link therapeutic agents or imaging molecules to biomolecules, such as antibodies, to create bioconjugates. chemimpex.comchemimpex.comchemimpex.comnih.gov This approach aims to deliver the therapeutic payload specifically to target cells or tissues, thereby enhancing efficacy and potentially reducing systemic toxicity. chemimpex.comnih.gov Boc-O-methyl-L-tyrosine methyl ester, a related derivative, is employed in bioconjugation processes for targeted delivery. chemimpex.com Similarly, Boc-N-methyl-O-benzyl-L-tyrosine is also used in bioconjugation applications. chemimpex.comchemimpex.com While direct examples with this compound are not extensively detailed in the provided snippets, the use of related N-methylated and protected tyrosine derivatives in bioconjugation indicates the potential utility of this compound in this domain as a component for creating targeted delivery systems.

Structural Biology and Conformational Studies of Peptides

This compound and other N-methylated amino acids are valuable tools in structural biology and conformational studies of peptides. researchgate.netsphinxsai.com

Self-Assembly of Modified Amino Acids and Their Derivatives

While the searches did not specifically detail the self-assembly of this compound itself, modified amino acids and their derivatives can be building blocks for self-assembling peptide structures. explorationpub.com The introduction of modifications like N-methylation can influence the self-assembly process by affecting intermolecular interactions such as hydrogen bonding and hydrophobic packing. rsc.org Understanding the self-assembly of modified amino acids and peptides is relevant for designing novel biomaterials and drug delivery systems.

Role in Biosynthesis and Metabolic Pathway Research

This compound is relevant in the context of studying biosynthesis and metabolic pathways, particularly concerning modified amino acids.

Investigation of P450-Mediated Dehydrotyrosine Formation

Research into the biosynthesis of natural products, such as ribosomally synthesized and post-translationally modified peptides (RiPPs), involves studying enzymatic modifications of amino acids. Cytochrome P450 enzymes are known to catalyze various modifications, including the formation of dehydrotyrosine residues. researchgate.netchinesechemsoc.orgacs.orgnih.govchinesechemsoc.org Studies investigating these enzymatic processes may utilize protected and modified amino acids like this compound or its deprotected form, N-methyltyrosine, as substrates or reference compounds to understand the reaction mechanisms and enzyme specificity. nih.gov For instance, research on the biosynthesis of certain antibiotics has explored P450-mediated dehydrotyrosine formation from N-methylated tyrosine residues. chinesechemsoc.orgacs.orgnih.gov This involves the dehydrogenation of the N-methylated tyrosine to form a double bond in the side chain, resulting in an N-methyl-dehydrotyrosine residue within the peptide. chinesechemsoc.orgacs.orgnih.gov

Synthesis of Peptidyl-CoAs with N-Methylated Tyrosine

The synthesis of peptidyl-CoAs containing N-methylated tyrosine residues presents specific challenges compared to those with standard C-terminal tyrosine. A standard protocol utilizing the pre-activation of an unprotected peptide hydrazide to form a peptide acyl-azide and subsequent reaction with coenzyme A was found to be ineffective for generating peptidyl-CoAs with a C-terminal N-methylated-tyrosine residue.

To overcome this limitation, a modified two-step process has been developed for the preparation of peptidyl-CoAs featuring a C-terminal N-methyl-tyrosine. This approach begins with a protected dipeptide, which can be obtained through solid phase peptide synthesis using standard conditions, such as piperidine (B6355638) for Fmoc removal and DIC/Oxyma for the coupling reaction, followed by mild acidic cleavage.

The synthesis of the peptidyl-CoA then proceeds by dissolving the Boc-protected amino acid or dipeptide (1.0 eq) in DMF and pre-activating it using DIC (1.0 eq) and Oxyma (2 eq) for 15 minutes at 4 °C. Following pre-activation, a suspension of coenzyme A in DMF (0.6 eq) is added, and the reaction mixture is allowed to react at room temperature for 18 hours.

Advanced Analytical and Characterization Methodologies in Boc N Me Tyr Oh Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary technique for the structural elucidation of Boc-N-Me-Tyr-OH. NMR provides detailed information about the environment of individual atoms within the molecule. Studies involving related compounds, such as N-methyl-tyrosine (derived from this compound·DCHA), have utilized ¹H NMR and ¹³C NMR to confirm structures. nih.gov For instance, ¹H NMR spectra have been recorded at 400 MHz, and ¹³C NMR spectra at 100 MHz. nih.gov Analysis is often performed in deuterated solvents like DMSO-d₆ or MeOD, using residual solvent signals as internal standards. nih.gov Both 1D NMR (¹H and ¹³C) and 2D NMR techniques such as ¹H/¹H-COSY, HSQC, and HMBC are employed to fully assign signals and confirm structural connectivity. nih.gov Certificates of Analysis for this compound·DCHA often report NMR data as being consistent with the expected structure. biocrick.com

Specific NMR data reported for N-methyl-tyrosine (a related compound, C₁₀H₁₃NO₃) in DMSO-d₆ includes: ¹H NMR (400 MHz, DMSO-d₄) δ 9.53 (s, 1H), 8.91 (s, 1H), 7.05 (d, J = 8.2 Hz, 2H), 6.71 (d, J = 8.2 Hz, 2H), 4.10 (s, 1H), 3.13 (dd, J = 14.1 Hz, J = 4.0 Hz, 1H), 3.05 (dd, J = 14.1 Hz, J = 4.0 Hz, 1H), 2.53 (s, 3H). nih.gov ¹³C NMR (100 MHz, DMSO-d₄) δ 170.4, 157.1, 130.9 (x2), 124.7, 115.8 (x2), 61.7, 34.3, 32.3. nih.gov

Specific NMR data reported for N-methyl-tyrosine (a related compound, C₁₀H₁₃NO₃) in MeOD includes: ¹H NMR (400 MHz, MeOD) δ 7.06 (d, J = 8.3 Hz, 2H), 6.76 (d, J = 8.3 Hz, 2H), 4.43 (t, J = 6.9 Hz, 1H), 3.37 (m, 1H), 3.27 (m, 1H), 3.12 (m, 2H), 3.08 (m, 2H), 2.67 (s, 3H), 1.92 (s, 3H). nih.gov ¹³C NMR (100 MHz, MeOD) δ 197.2, 173.7, 158.6, 131.8 (×2), 124.9, 117.1 (×2), 69.2, 39.4, 37.3, 32.6, 30.2, 22.9. nih.gov

NMR Data for N-Methyl-Tyrosine (Related Compound)

NucleusFrequency (MHz)SolventChemical Shift (δ, ppm)
¹H400DMSO-d₄9.53 (s, 1H), 8.91 (s, 1H), 7.05 (d, J = 8.2 Hz, 2H), 6.71 (d, J = 8.2 Hz, 2H), 4.10 (s, 1H), 3.13 (dd, J = 14.1 Hz, J = 4.0 Hz, 1H), 3.05 (dd, J = 14.1 Hz, J = 4.0 Hz, 1H), 2.53 (s, 3H)
¹³C100DMSO-d₄170.4, 157.1, 130.9 (x2), 124.7, 115.8 (x2), 61.7, 34.3, 32.3
¹H400MeOD7.06 (d, J = 8.3 Hz, 2H), 6.76 (d, J = 8.3 Hz, 2H), 4.43 (t, J = 6.9 Hz, 1H), 3.37 (m, 1H), 3.27 (m, 1H), 3.12 (m, 2H), 3.08 (m, 2H), 2.67 (s, 3H), 1.92 (s, 3H)
¹³C100MeOD197.2, 173.7, 158.6, 131.8 (×2), 124.9, 117.1 (×2), 69.2, 39.4, 37.3, 32.6, 30.2, 22.9

Mass Spectrometry (FABMASS, LCMS, HRMS/MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the identity of this compound. Various ionization techniques can be applied, although specific details like FABMASS for this compound were not explicitly found in the provided results. However, Mass Spectrometry analysis is a standard procedure for quality control and characterization. glbiochem.comfuturechem.shopglbiochem.comchempep.com LC-MS (Liquid Chromatography-Mass Spectrometry) is frequently used, combining the separation power of HPLC with MS detection for the analysis of complex mixtures or for confirming the mass of eluted peaks. nih.govgoogle.combiocrick.com HRMS/MS (High-Resolution Mass Spectrometry/tandem MS) can provide more precise mass measurements and fragmentation data, aiding in the confirmation of the molecular formula and structural details. MS is used to validate the molecular weight of compounds. ESI-MS (Electrospray Ionization Mass Spectrometry) data for N-methyl-tyrosine (a related compound) shows a calculated mass of 195.1 for C₁₀H₁₃NO₃, with observed ions at m/z [M-H]⁻ 194.1 and [M+H]⁺ 196.1. nih.gov

Mass Spectrometry Data for N-Methyl-Tyrosine (Related Compound)

Ionization MethodObserved m/zCalculated Mass (C₁₀H₁₃NO₃)Ion Type
ESI-MS194.1195.1[M-H]⁻
ESI-MS196.1195.1[M+H]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of chemical bonds. IR spectroscopy is listed as a method for the spectroscopic analysis of compounds. glbiochem.com While specific IR data for this compound was not detailed in the search results, FT-IR (Fourier-Transform Infrared) is mentioned as a type of supporting data that can be provided for compounds, indicating its use in characterization. chempep.com

Optical Rotation and Circular Dichroism (CD) for Chiral Analysis and Conformational Studies

This compound possesses a chiral center at the alpha-carbon of the tyrosine residue. Optical rotation measurement, often performed using polarimetry, is a technique used to determine the specific rotation of a chiral compound, which is an indicator of its enantiomeric purity and configuration. glbiochem.comchempep.com Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational properties and chiral integrity of molecules, particularly amino acid derivatives and peptides. While direct CD spectra for this compound were not found, CD is mentioned in the context of comparing spectra and molecular dynamics simulations for related derivatives. Optical activity is also a general property that can be measured. chemicalbook.com

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC and Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. chempep.com Certificates of Analysis commonly report HPLC data to demonstrate the purity of the product, often showing purity levels greater than 98%. biocrick.com Reverse-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is particularly common for the analysis and purification of peptides and amino acid derivatives like this compound. nih.gov Semipreparative RP-HPLC has been used for the purification of related N-methylated amino acid derivatives. nih.gov HPLC coupled with UV detection, often at wavelengths relevant to aromatic rings like 280 nm for tyrosine-containing compounds, is a standard setup for monitoring the separation.

For assessing the enantiomeric purity of chiral compounds like this compound, Chiral HPLC is employed. This technique utilizes a chiral stationary phase or chiral mobile phase additives to separate enantiomers. While the provided results did not show specific chiral HPLC data for this compound, chiral HPLC is a recognized method for the separation of enantiomers of related compounds, such as trans-4-hydroxy-2-nonenoic acid, using techniques like direct separation on a chiral stationary phase or indirect separation after pre-column derivatization with a chiral agent. biocrick.com This demonstrates the applicability of chiral HPLC to the analysis of chiral molecules containing similar functional groups.

HPLC Purity Data for this compound·DCHA

Analytical MethodPurity
HPLC>98% biocrick.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and cost-effective technique for monitoring chemical reactions, assessing the purity of compounds, and separating components in a mixture. It is commonly applied in the synthesis and analysis of amino acids and their derivatives. While specific details regarding the TLC of this compound are not extensively detailed in the provided search results, TLC has been mentioned in the context of monitoring reactions involving protected tyrosine derivatives, such as Boc-(S)-N-Me-Tyr(Bzl)-OH. Similarly, TLC has been used to assess the purity of related Boc-protected tyrosine derivatives like Boc-Tyr(Me)-OH and Boc-Tyr(tBu)-OH. The principle involves separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). Visualization is often achieved using UV light or staining agents. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions.

Crystallography and Computational Approaches for Structural and Conformational Analysis

Crystallography and computational methods provide valuable insights into the three-dimensional structure and conformational behavior of molecules like this compound.

Single-crystal X-ray Diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are essential for understanding the solid-state structure and packing of a molecule. While a specific single-crystal X-ray diffraction study of this compound was not found in the immediate search results, this technique has been successfully applied to determine the structures of related protected amino acids, such as Fmoc-N-Me-Tyr(t-Bu)-OH, which features a different protecting group and an O-tert-butyl modification on the tyrosine residue. Additionally, X-ray crystallography has been used to study the structures of peptides containing Boc-protected tyrosine residues. These studies highlight the utility of X-ray diffraction in providing fundamental structural data for modified amino acids and peptides.

A critical aspect of MD simulations is the availability of accurate force field parameters, which describe the potential energy of the system as a function of atomic coordinates. The development and testing of force field parameters for unnatural amino acids, including phenylalanine and tyrosine derivatives, have been reported. These studies involve deriving charge parameters from ab initio calculations and validating them against experimental data or higher-level quantum mechanical calculations to ensure they accurately reproduce structural and energetic properties. While specific MD simulation studies focused solely on the conformational analysis of isolated this compound were not prominently featured in the search results, MD simulations have been applied to peptides containing tyrosine derivatives and protected amino acids to investigate their conformations and interactions. The availability of validated force field parameters for tyrosine derivatives supports the feasibility of conducting MD simulations to explore the dynamic behavior of this compound.

Hirshfeld surface analysis and the mapping of molecular electrostatic potentials (MEP) are computational tools used to visualize and quantify intermolecular interactions and the distribution of electrostatic charge in molecular crystals or isolated molecules. Hirshfeld surfaces partition crystal space based on the contribution of electron density from different molecules, allowing for the analysis of close contacts and the identification of dominant intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Molecular electrostatic potential surfaces provide a visual representation of the charge distribution, indicating regions that are likely to be involved in electrostatic interactions with other molecules (e.g., areas of positive potential can interact with negative charges or lone pairs). These analyses are valuable for understanding crystal packing arrangements and predicting potential interaction sites. Although specific studies applying Hirshfeld surface analysis and MEP calculations exclusively to this compound were not found in the provided results, these techniques have been applied to related protected tyrosine derivatives, such as Fmoc-N-Me-Tyr(t-Bu)-OH and Fmoc-O-tert-butyl-L-tyrosine, to analyze their intermolecular interactions and electrostatic features. The application of these methods to this compound would similarly provide detailed insights into its intermolecular interactions and electrostatic landscape, complementing experimental structural data.

Future Directions and Emerging Research Areas

Exploration of Novel N-Methylated Tyrosine Derivatives for Enhanced Bioactivity

The N-methyl group is a critical modification for improving the bioavailability of bioactive peptides by enhancing properties like lipophilicity and metabolic stability. nih.govacs.org However, research is expanding beyond simple N-methylation to include other modifications to the tyrosine scaffold to further refine biological activity. The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt), for example, has been widely used in developing synthetic opioid ligands, often resulting in superior potency at opioid receptors. nih.govresearchgate.net The synthesis of novel derivatives, such as those with different alkyl or halogen substitutions on the aromatic ring, is a key area of exploration.

Recent studies have investigated brominated tyrosine-derived marine natural products, which have shown potent and diverse antitumor mechanisms. mdpi.com In one study, structural optimization of itampolin A, a marine sponge-derived natural product, led to the synthesis of novel derivatives with significant inhibitory activity against p38α MAP kinase, a target in non-small cell lung cancer. mdpi.com The research highlighted that modifications to the tyrosine scaffold, such as the absence of a methyl group at a specific position, could enhance inhibitory activity. mdpi.com

CompoundModificationTargetIC₅₀ (nM)
4l Brominated tyrosine derivativep38α MAP kinase9.7 ± 1.4
4m Brominated tyrosine derivativep38α MAP kinase10.2 ± 2.3
4o Brominated tyrosine derivativep38α MAP kinase11.3 ± 26.2

This table presents the p38α MAP kinase inhibitory activity for selected novel brominated tyrosine derivatives, demonstrating the high potency achievable through structural modification. mdpi.com

The development of efficient synthetic routes is crucial for exploring these novel derivatives. Microwave-assisted Negishi coupling has been reported as a rapid, three-step method for synthesizing Boc-2′,6′-dimethyl-l-tyrosine and other unnatural tyrosine analogues, facilitating their incorporation into peptidomimetics for pharmacological screening. nih.govresearchgate.net This approach allows for the expedient production of diverse building blocks for creating libraries of modified peptides with potentially enhanced bioactivity.

Integration of Boc-N-Me-Tyr-OH into Advanced Peptide and Protein Engineering

This compound is a key building block in solid-phase peptide synthesis (SPPS), the primary method for assembling custom peptides. sigmaaldrich.comyoutube.com The integration of N-methylated residues is a cornerstone of advanced peptide engineering, used to overcome the inherent limitations of natural peptides as drug candidates, such as poor metabolic stability and low oral availability. researchgate.net Inspired by naturally occurring, multiply N-methylated cyclic peptides like cyclosporine, researchers employ this modification to rationally improve pharmacokinetic profiles. researchgate.net

N-methylation enhances proteolytic stability and can increase membrane permeability, two critical factors for drug efficacy. mdpi.com Furthermore, it introduces conformational constraints by favoring cis peptide bonds and blocking hydrogen bond donors, which can be used to lock a peptide into its bioactive conformation. researchgate.netnih.gov This has profound implications for designing peptides with high affinity and specificity for their biological targets. For instance, N-methylation has been used to develop peptidomimetics that activate the proteasome for potential Parkinson's treatment and to create anti-influenza peptides that bind to hemagglutinin with high affinity. mdpi.comnih.gov

However, the synthesis of N-methylated peptides presents challenges. The coupling of an amino acid to a secondary amine (the N-methylated residue) is often sluggish. nih.govacs.org Research has focused on optimizing these difficult coupling steps, with microwave-assisted synthesis and the use of ultrasonic agitation showing promise in significantly reducing reaction times and improving efficiency. nih.govacs.orgspringernature.com

PropertyEffect of N-MethylationRationale
Metabolic Stability IncreasedSteric hindrance of the N-methyl group prevents recognition and cleavage by proteases.
Membrane Permeability IncreasedReduces hydrogen bonding capacity and increases lipophilicity, facilitating passage through cell membranes.
Binding Affinity Can be increasedPre-organizes the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding. researchgate.net
Conformational Flexibility DecreasedPromotes cis-amide bonds and removes a hydrogen bond donor, restricting the available conformational space. researchgate.net

This table summarizes the key effects of N-methylation on the physicochemical and biological properties of peptides.

Computational Design and Prediction of Peptidomimetics Incorporating this compound

Computational methods are becoming indispensable for the rational design of peptidomimetics. These techniques allow researchers to predict the structural and energetic consequences of incorporating modified residues like N-methylated tyrosine before undertaking complex and costly synthesis. Molecular dynamics (MD) simulations and free energy calculations are powerful tools for examining the binding interface between a peptide and its target protein. umich.edunih.gov

A prominent example is the design of peptidomimetics to inhibit the p53-MDM2 interaction, a key target in cancer therapy. umich.edunih.gov Using methods like the Generalized Born surface area (GBSA), researchers can calculate the free energy of binding for a designed peptidomimetic to its target. nih.gov These calculations help identify which residues are critical for binding and can guide the design of more potent inhibitors. For the p53-MDM2 complex, computational studies have yielded binding free energy values in excellent agreement with experimental data, validating the reliability of the approach. umich.edunih.gov

ComplexMethodCalculated ΔGbind (kcal/mol)Experimental ΔGbind (kcal/mol)
p53-MDM2 MD Simulations / GBSA-7.4-6.6 to -8.8
β-proline mimic-MDM2 MD Simulations / GBSA-8.8N/A

This table compares the computationally calculated binding free energy (ΔGbind) for a model p53-MDM2 complex and a designed mimic with experimental values, demonstrating the predictive power of these computational methods. umich.edunih.gov

These computational approaches extend to designing peptides for other applications, such as creating self-assembling peptide vesicles for use as synthetic cells or developing antiviral agents. mdpi.comrsc.org By simulating the behavior of peptides incorporating N-methylated residues, scientists can predict their assembly properties, conformational preferences, and binding affinities, thereby accelerating the discovery and development of novel peptide-based materials and therapeutics.

Development of New Analytical Techniques for Complex Peptide Systems Containing N-Methylated Residues

The analysis of peptides containing N-methylated residues poses unique challenges. The presence of the N-methyl group can alter fragmentation patterns in mass spectrometry and complicate sequence analysis by traditional methods like Edman degradation. Furthermore, N-methylation renders the adjacent peptide bond resistant to cleavage by many common proteases, making protein mapping and sequencing difficult.

To address these challenges, new analytical techniques are emerging. One novel method involves a tyrosine hyperoxidation reaction using Dess-Martin periodinane (DMP). rsc.org This reaction achieves a highly selective cleavage of the peptide bond on the N-terminal side of a tyrosine residue under mild conditions. rsc.org The process generates a C-terminal peptide fragment with a unique, hyperoxidized tyrosine motif (4,5,6,7-tetraoxo-1-H-indole-2-carboxamide), which can be readily identified by mass spectrometry. rsc.org This chemical cleavage method is a valuable tool that complements enzymatic digestion, providing an alternative way to generate fragments for sequencing, especially for peptides that are resistant to proteases due to modifications like N-methylation.

In the realm of synthesis, monitoring the completion of coupling reactions to N-methylated secondary amines is non-trivial. The standard Kaiser test, which detects primary amines, is ineffective. uiw.edu This necessitates the use of alternative tests, such as the chloranil test, to ensure the complete incorporation of amino acids during SPPS, highlighting the need for specialized analytical protocols when working with N-methylated systems. uiw.edu As the complexity of engineered peptides and proteins grows, the development of robust and innovative analytical methods will be essential for their characterization and quality control.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-N-Me-Tyr-OH, and how do protecting group strategies influence yield and purity?

  • This compound (CAS 95105-25-2) requires careful selection of protecting groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine, while the phenolic hydroxyl of tyrosine may require temporary protection (e.g., tert-butyl or benzyl groups) during coupling reactions . Methodologically, orthogonal deprotection strategies (e.g., acidic conditions for Boc removal) should align with downstream steps to minimize racemization. Purity (>98% HPLC) and moisture (<0.5%) are critical metrics for intermediate quality .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should researchers validate structural integrity?

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and absence of racemization. HPLC-MS verifies molecular weight (476.65 g/mol) and purity. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical evidence. For validation, compare spectral data with literature or databases (e.g., Beilstein Journal protocols) and ensure consistency across multiple analytical methods .

Q. How does the solubility profile of this compound impact its use in peptide synthesis, and what solvent systems are optimal?

  • This compound is sparingly soluble in nonpolar solvents but dissolves in dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF). Pre-activation with coupling reagents (e.g., HATU/DIPEA) in DMF improves solubility during solid-phase synthesis. For troubleshooting low solubility, consider sonication or using co-solvent systems (e.g., DCM:DMF 1:1) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate N-methylation side reactions during this compound synthesis?

  • N-methylation efficiency depends on alkylating agent selection (e.g., methyl iodide vs. dimethyl sulfate) and base choice (e.g., NaH or K₂CO₃). Kinetic studies using in-situ FTIR or LC-MS can monitor reaction progress. Statistical optimization (e.g., Design of Experiments) helps identify ideal temperature (0–25°C), solvent (THF), and stoichiometry (1.2–1.5 eq alkylating agent) to minimize over-alkylation .

Q. What methodologies resolve contradictions in this compound characterization data (e.g., discrepancies in NMR chemical shifts)?

  • Contradictions may arise from residual solvents, diastereomer formation, or hygroscopicity. Solutions include:

  • Drying protocols : Lyophilization or storage under inert gas to control moisture (<0.5%) .
  • Advanced NMR : 2D-COSY or NOESY to distinguish diastereomers.
  • Crystallographic validation : Single-crystal X-ray diffraction for absolute configuration confirmation .

Q. How do steric effects from the N-methyl group influence the conformational dynamics of peptides incorporating this compound?

  • Computational modeling (e.g., MD simulations) reveals that N-methylation restricts backbone flexibility, favoring β-turn or helical conformations. Experimentally, circular dichroism (CD) and 2D-NMR (NOESY) can correlate steric hindrance with secondary structure. Compare peptides synthesized with and without N-methylation to isolate steric contributions .

Methodological Recommendations

  • Synthesis Reproducibility : Document reaction parameters (temperature, solvent purity) following NIH preclinical guidelines .
  • Data Validation : Use triangulation (e.g., NMR + HPLC + X-ray) to ensure data consistency .
  • Ethical Reporting : Adhere to Beilstein Journal standards for experimental detail transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.